molecular formula C9H4BrCl2N3 B2392246 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine CAS No. 2089977-00-2

4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine

Cat. No.: B2392246
CAS No.: 2089977-00-2
M. Wt: 304.96
InChI Key: KKJQISCJLMQGLH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 4-(2-bromopyridin-4-yl)-2,6-dichloropyrimidine , reflecting the positions of its substituents on the pyridine and pyrimidine rings. Key identifiers include:

Property Value Source
CAS Registry Number 2089977-00-2
EC Number Not explicitly listed
Synonyms This compound; MFCD28431695

The compound’s nomenclature adheres to IUPAC rules, with the pyridine ring numbered to prioritize the bromine substituent at position 2 and the pyrimidine ring chlorinated at positions 2 and 6.

Molecular Formula, Weight, and Structural Features

The molecular formula C₉H₄BrCl₂N₃ corresponds to a molecular weight of 304.96 g/mol . Structural insights include:

Feature Description
Core Structure Bicyclic system comprising pyridine (6-membered) and pyrimidine (6-membered) rings fused at positions 4 (pyridine) and 4 (pyrimidine).
Substituents - Bromine at pyridine position 2
- Chlorine at pyrimidine positions 2 and 6.
Bonding Aromatic conjugation within both rings, stabilized by π-electron delocalization.

The SMILES notation ClC1=CC(C2=CC(Br)=NC=C2)=NC(Cl)=N1 and InChIKey KKJQISCJLMQGLH-UHFFFAOYSA-N encode its connectivity and stereochemical features.

Classification within Heterocyclic Organic Compounds

This compound belongs to the aromatic heterocyclic compounds , a class defined by cyclic structures containing at least one non-carbon atom (heteroatom) and aromatic stability. Specific classifications include:

  • Biheterocyclic System : Combines pyridine (C₅H₅N) and pyrimidine (C₄H₄N₂), both nitrogen-containing heterocycles.
  • Halogen-Substituted Derivative : Bromine and chlorine atoms enhance electrophilicity, enabling participation in Suzuki-Miyaura and Ullmann-type couplings.
  • Aromaticity : Both rings exhibit aromaticity via (4n+2) π-electrons (n=1 for pyridine; n=2 for pyrimidine), adhering to Hückel’s rule.

Properties

IUPAC Name

4-(2-bromopyridin-4-yl)-2,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N3/c10-7-3-5(1-2-13-7)6-4-8(11)15-9(12)14-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJQISCJLMQGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089977-00-2
Record name 4-(2-bromopyridin-4-yl)-2,6-dichloropyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the coupling of 2-bromopyridine with 2,6-dichloropyrimidine in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

Agricultural Chemistry

In agricultural chemistry, 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine serves as an important intermediate in the synthesis of herbicides. These herbicides are designed to effectively control unwanted plant growth while minimizing environmental impact. The compound's halogenated structure enhances its reactivity, making it suitable for the development of novel agrochemicals that can target specific plant species without harming beneficial flora .

Pharmaceutical Development

The pharmaceutical industry has shown considerable interest in this compound due to its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its utility as an anticancer agent. Notably, some derivatives have demonstrated anti-fibrotic activities, particularly against liver fibrosis, outperforming existing drugs in inhibiting collagen expression and hydroxyproline content in vitro .

Case Studies

  • Anticancer Activity : Compounds structurally similar to this compound have been evaluated in vitro against multiple cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. These studies revealed that certain derivatives effectively induce apoptosis and inhibit cell proliferation .
  • Anti-Fibrotic Properties : Research has highlighted the compound's ability to inhibit fibrotic markers in liver cells, suggesting a promising avenue for developing new treatments for liver diseases.

Material Science

In material science, this compound is utilized in the production of specialty polymers and coatings. These materials benefit from the compound's chemical stability and resistance to environmental factors, making them suitable for various industrial applications. The unique properties imparted by this compound enhance the durability and performance of coatings used in harsh environments .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its structure allows for the formation of complex organic molecules through various synthetic routes. Researchers have employed it in Suzuki cross-coupling reactions to synthesize novel heteroarylpyrimidine derivatives with promising biological activities .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference compound. Its consistent properties aid researchers in accurately quantifying and analyzing related substances across different samples .

Mechanism of Action

The mechanism of action of 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Research Findings and Challenges

  • NQR Studies : ⁵⁵Cl nuclear quadrupole resonance (NQR) in 4,6-dichloropyrimidine reveals multiple resonance lines, indicating distinct electronic environments for the chlorine atoms. However, symmetry challenges complicate precise assignments .
  • SAR Limitations : While 2,6-dichloro substitution improves drug potency, excessive halogenation (e.g., 4-bromo groups) may reduce metabolic stability, necessitating optimization in lead compounds .

Biological Activity

4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a pyrimidine core substituted with bromine and chlorine atoms. This substitution pattern is significant as it influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit various kinases by competing with ATP for binding sites, leading to modulation of signaling pathways involved in cell proliferation and survival.

MechanismDescription
Enzyme Inhibition Binds to active sites of enzymes, inhibiting their activity.
Receptor Modulation Alters receptor activity, affecting downstream signaling pathways.
Apoptosis Induction Triggers programmed cell death in cancer cells through various pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound's cytotoxic effects have been confirmed through assays such as MTT and lactate dehydrogenase (LDH) assays, which measure cell viability and membrane integrity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have reported that it possesses antibacterial and antifungal activities against a range of pathogens. The presence of the bromine atom is believed to enhance its antimicrobial efficacy by increasing membrane permeability in bacterial cells .

Case Studies

  • Anticancer Research : A study conducted on the effects of this compound on MCF-7 cells demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis showed G0/G1 cell cycle arrest, indicating a mechanism that could be exploited for cancer therapy .
  • Antimicrobial Evaluation : Another research effort evaluated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited growth at micromolar concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a pharmaceutical intermediate in drug development. Its unique structural features allow for modifications that can enhance potency and selectivity against specific targets.

Table 2: Applications in Drug Development

ApplicationDescription
Oncology Development of novel anticancer agents targeting specific kinases.
Antimicrobial Agents Synthesis of compounds with enhanced antibacterial properties.
Pharmaceutical Intermediates Used as a building block for synthesizing complex drug candidates.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine?

The compound is typically synthesized via Suzuki–Miyaura cross-coupling reactions , leveraging its bromopyridinyl and chloropyrimidine moieties. A standard protocol involves reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine with boronic acids using Pd(PPh₃)₄ (5 mol%) as a catalyst in anhydrous solvents (e.g., THF or DCM) under inert conditions. TLC with silica gel plates and UV visualization (254 nm) monitors reaction progress . For regioselective coupling, steric and electronic effects of substituents must be considered to avoid byproducts.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-protected containers at 2–8°C , as its bromine and chlorine substituents may degrade under prolonged light or humidity. Pre-dissolved stock solutions (e.g., 10 mM in DMSO) should be aliquoted to minimize freeze-thaw cycles. Analytical-grade solvents like dichloromethane are compatible for experimental use, but stability tests via NMR or HPLC are recommended for long-term storage .

Q. What solvents and reaction conditions are compatible with this compound?

Dichloromethane (DCM) , tetrahydrofuran (THF) , and dimethyl sulfoxide (DMSO) are empirically validated for solubility. For cross-coupling reactions, anhydrous solvents and inert atmospheres (N₂/Ar) are critical to prevent dehalogenation. Elevated temperatures (60–80°C) improve reaction kinetics but may necessitate catalyst optimization (e.g., switching from Pd(PPh₃)₄ to Pd(OAc)₂ with tailored ligands) .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound when encountering contradictory catalyst efficiency data?

Contradictions in catalyst performance often stem from substituent electronic effects or solvent polarity . For example, electron-deficient boronic acids may require bulky phosphine ligands (e.g., XPhos) to enhance Pd catalyst turnover. Systematic screening via Design of Experiments (DoE) can identify optimal conditions, such as solvent polarity (measured by ET₃₀ values) and temperature gradients. Conflicting reports on Pd(OAc)₂ vs. Pd(PPh₃)₄ efficacy should be resolved by quantifying reaction yields via HPLC and comparing turnover numbers (TONs) .

Q. What analytical techniques are most effective for characterizing structural isomers or degradation products of this compound?

High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are essential for distinguishing isomers. For example, NOESY NMR can confirm spatial proximity of bromopyridinyl and chloropyrimidine groups. X-ray crystallography resolves absolute configurations, while HPLC-PDA monitors degradation under stress conditions (e.g., heat, light). Conflicting spectral data should be cross-validated with computational methods (DFT calculations for predicted NMR shifts) .

Q. How can researchers address discrepancies in biological activity data when testing structural analogs of this compound?

Discrepancies often arise from off-target interactions or assay-specific variables . A robust approach includes:

  • Dose-response profiling across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects.
  • Metabolic stability assays (e.g., liver microsome testing) to rule out pharmacokinetic variability.
  • Molecular docking to compare binding affinities of analogs with target proteins (e.g., kinase domains). Structural analogs like thieno[3,2-d]pyrimidines (with similar halogenated motifs) show precedent for kinase inhibition, suggesting SAR studies could clarify activity trends .

Methodological Notes

  • Data Contradiction Analysis : Always correlate synthetic yields with purity metrics (e.g., HPLC area%) to distinguish true reactivity differences from analytical artifacts.
  • Safety Protocols : Use Schlenk lines for air-sensitive reactions and SDS guidelines for handling halogenated pyrimidines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.